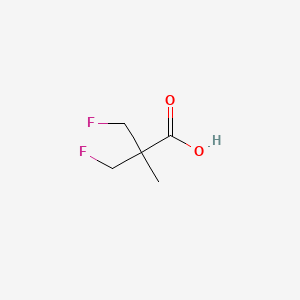
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Vue d'ensemble
Description
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Applications De Recherche Scientifique
1. Automated Radiosynthesis of Tracers
- Application Summary: The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are used for imaging hypoxia and tau pathology, respectively .
- Methods of Application: The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups . The synthetic sequences were performed using an automated 18F-labeling synthesizer .
- Results: The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8) . The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
2. Enzymatic Synthesis of Fluorinated Compounds
- Application Summary: The compound is used in the enzymatic synthesis of fluorinated compounds . These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
3. Synthesis of Fluorinated 3,6-Dihydropyridines
- Application Summary: The compound is used in the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates .
- Methods of Application: The synthesis is achieved by the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor® .
- Results: A new approach to the synthesis of these compounds has been developed .
4. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
5. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
6. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
7. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
8. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
9. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Propriétés
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680558 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
CAS RN |
1208092-05-0 | |
| Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
![3-(5-Nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B567898.png)
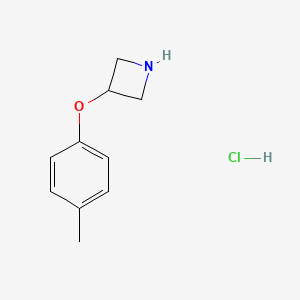
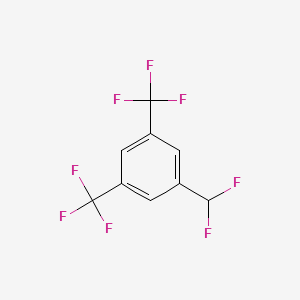
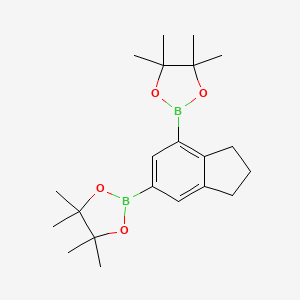
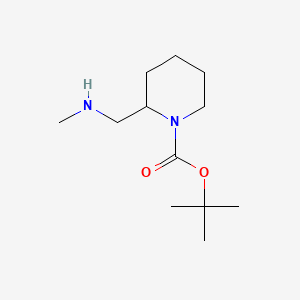
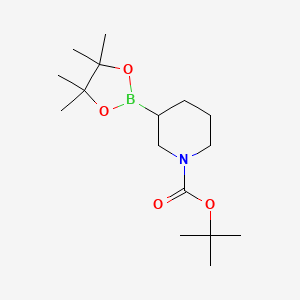

![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)
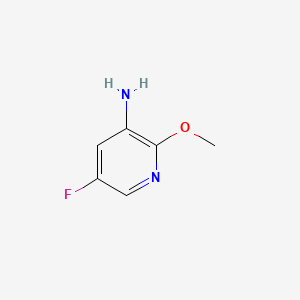
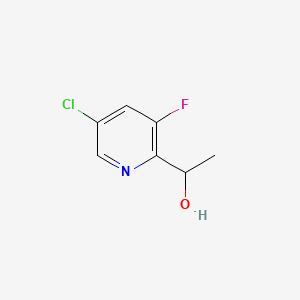
![[3,4'-Bipyridine]-5-carbaldehyde](/img/structure/B567916.png)
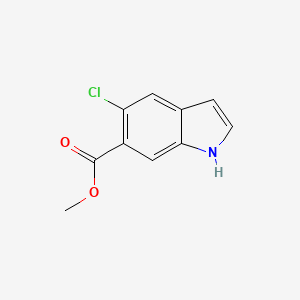
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)